molecular formula C8H9NO2 B1231130 4-Hydroxyphenylacetaldoxime CAS No. 23745-82-6

4-Hydroxyphenylacetaldoxime

Cat. No.: B1231130
CAS No.: 23745-82-6
M. Wt: 151.16 g/mol
InChI Key: TVXJJNJGTDWFLD-RMKNXTFCSA-N
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Description

4-Hydroxyphenylacetaldoxime is an organic compound with the molecular formula C8H9NO2 It is a derivative of phenylacetaldehyde, featuring a hydroxyl group (-OH) and an oxime group (-C=N-OH) attached to the phenyl ring

Scientific Research Applications

4-Hydroxyphenylacetaldoxime has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is involved in the biosynthesis of cyanogenic glycosides and glucosinolates, which are important for plant defense mechanisms.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of fine chemicals and as a precursor for other industrially relevant compounds.

Mechanism of Action

The enzyme 4-Hydroxyphenylacetaldehyde oxime monooxygenase, which belongs to the family of oxidoreductases, acts on 4-Hydroxyphenylacetaldoxime. This enzyme specifically acts on paired donors, with O2 as an oxidant and incorporation or reduction of oxygen .

Future Directions

Future research may focus on the role of 4-Hydroxyphenylacetaldoxime in plant defense mechanisms and its potential use in the development of new pesticides or herbicides . Additionally, the broad substrate specificity of enzymes like CYP71AT96, which acts on this compound, could be further explored .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxyphenylacetaldoxime can be synthesized through the reaction of 4-hydroxyphenylacetaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically proceeds under mild conditions, with the formation of the oxime group facilitated by the nucleophilic attack of hydroxylamine on the aldehyde group.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the use of large-scale organic synthesis techniques. These methods often employ continuous flow reactors to ensure efficient mixing and reaction control, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxyphenylacetaldoxime undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-hydroxyphenylacetonitrile.

    Reduction: Reduction of the oxime group can yield 4-hydroxyphenylacetaldehyde.

    Substitution: The hydroxyl group can participate in substitution reactions, forming derivatives such as ethers and esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products:

    Oxidation: 4-Hydroxyphenylacetonitrile

    Reduction: 4-Hydroxyphenylacetaldehyde

    Substitution: Various ethers and esters depending on the substituent introduced.

Comparison with Similar Compounds

4-Hydroxyphenylacetaldoxime can be compared with other similar compounds such as:

    Phenylacetaldoxime: Lacks the hydroxyl group, making it less reactive in certain biochemical pathways.

    Indole-3-acetaldoxime: Contains an indole ring instead of a phenyl ring, leading to different biological activities.

    Benzaldehyde oxime: Similar structure but with a benzaldehyde backbone, used in different synthetic applications.

The uniqueness of this compound lies in its dual functional groups (hydroxyl and oxime), which confer distinct reactivity and make it a versatile intermediate in various chemical and biological processes.

Properties

IUPAC Name

4-[(2E)-2-hydroxyiminoethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c10-8-3-1-7(2-4-8)5-6-9-11/h1-4,6,10-11H,5H2/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVXJJNJGTDWFLD-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC=NO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C/C=N/O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23745-82-6
Record name 4-Hydroxyphenylacetaldoxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023745826
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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